2-Bromo-4-isopropoxy-5-methoxybenzaldehyde
Description
2-Bromo-4-isopropoxy-5-methoxybenzaldehyde (CAS: 56517-33-0) is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position, an isopropoxy group at the 4-position, and a methoxy group at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 285.13 g/mol. The compound is typically supplied at 95% purity (MFCD02256810) and is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive aldehyde group and electron-rich aromatic system.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFFYUCCWAIAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde typically involves the bromination of 4-isopropoxy-5-methoxybenzaldehyde. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The product is then purified through recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-4-isopropoxy-5-methoxybenzoic acid.
Reduction: Formation of 2-Bromo-4-isopropoxy-5-methoxybenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Recent studies have indicated that compounds with similar structural features to 2-bromo-4-isopropoxy-5-methoxybenzaldehyde exhibit significant antitumor properties. For instance, a series of methoxy and bromo-substituted phenyl compounds were synthesized and tested for their cytotoxic effects on human tumor cell lines such as HeLa and MCF7. These compounds demonstrated sub-micromolar cytotoxicity, with the most potent derivatives exhibiting nanomolar antiproliferative potency by disrupting the microtubule network in cells, thereby arresting them at the G2/M phase of the cell cycle .
Organic Synthesis
Synthesis of Intermediates:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be synthesized through metal halogen exchange and subsequent formylation processes. The optimized procedures yield high selectivity and efficiency, making it a valuable precursor in pharmaceutical development .
Antioxidant Properties
Research has shown that derivatives of bromophenol compounds, which include this compound, possess significant antioxidant activities. These properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Chemical Industry Applications
As a Building Block:
In the chemical industry, this compound is utilized as a building block for synthesizing more complex molecules. Its bromine and methoxy substituents allow for further functionalization, enabling chemists to create diverse chemical entities for various applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In oxidation and reduction reactions, the aldehyde group undergoes transformation to carboxylic acid or alcohol, respectively. These reactions are facilitated by the presence of suitable reagents and catalysts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde with analogous brominated benzaldehyde derivatives, highlighting key structural, physical, and functional differences:
Key Comparative Insights :
Substituent Effects on Reactivity: The isopropoxy group at the 4-position in the target compound introduces steric hindrance, moderating nucleophilic attack at the aldehyde compared to 5-Bromo-2-isopropoxybenzaldehyde (SH-5358), which lacks adjacent bulky groups. Methoxy vs. Hydroxy Groups: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0) exhibits higher acidity (pKa ~8–10) due to the phenolic -OH group, unlike the methoxy or isopropoxy derivatives, which are less acidic.
Solubility and Lipophilicity: The isopropyl substituent in 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde (JN-7458) significantly increases lipophilicity (logP ~3.2), making it more soluble in nonpolar solvents than the methoxy-containing target compound (logP ~2.5). Benzyloxy groups (e.g., in 5-Benzyl-2-bromo-4-methoxybenzaldehyde) further elevate hydrophobicity but may hinder crystallization.
Synthetic Utility :
- The aldehyde functionality in this compound is more electrophilic than in carboxylic acid derivatives like 2-Bromo-4,5-dimethoxybenzoic acid (CAS 6286-46-0), enabling faster condensation reactions.
- Bromine Position : 2-Bromo isomers (target compound) typically undergo faster SNAr reactions than 5- or 6-bromo analogs due to proximity to electron-donating groups.
Biological Activity
2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique brominated and methoxy-substituted aromatic structure, is being investigated for its antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.
- Molecular Formula : C11H13BrO3
- Molecular Weight : 285.13 g/mol
- CAS Number : 56517-33-0
- Appearance : White to off-white powder
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanism of Action : The compound demonstrates its antioxidant activity by scavenging free radicals and enhancing the expression of antioxidant enzymes such as TrxR1 and HO-1 in cellular models exposed to oxidative stressors like hydrogen peroxide (H₂O₂) .
- Research Findings : In vitro studies indicate that treatment with this compound significantly reduces reactive oxygen species (ROS) levels in HaCaT keratinocytes, suggesting its protective role against oxidative damage .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties.
- Efficacy Against Pathogens : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents .
- Minimum Inhibitory Concentration (MIC) : Preliminary tests have reported MIC values suggesting moderate to strong bioactivity against certain pathogens, warranting further exploration into its application in treating infections .
Anticancer Activity
The anticancer potential of this compound is another area of active research.
- Cell Viability Studies : In vitro assays using leukemia K562 cells demonstrated that the compound induces apoptosis without affecting cell cycle distribution, indicating a targeted mechanism of action against cancer cells .
- Case Studies : Various derivatives of bromophenol compounds similar to this compound have been reported to inhibit tumor growth and induce cell death in cancer models, suggesting a broader class effect that this compound may share .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde, and what reaction conditions optimize its yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. For bromination, electrophilic aromatic substitution (EAS) under controlled temperature (0–5°C) using bromine or N-bromosuccinimide (NBS) in dichloromethane is effective . Methoxy and isopropoxy groups can be introduced via nucleophilic substitution or alkylation of phenolic intermediates, using alkyl halides (e.g., isopropyl iodide) and a base like K₂CO₃ in DMF at 60–80°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of vapors. Avoid skin contact; if exposure occurs, wash immediately with soap and water for 15 minutes .
- Storage : Keep in a tightly sealed amber glass container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Ensure compatibility with desiccants (e.g., silica gel) to minimize moisture uptake .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions. Key signals include the aldehyde proton (~10 ppm) and methoxy/isopropoxy groups (δ 3.2–3.8 ppm) .
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Br absorption (~600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₁H₁₃BrO₃: 285.01 g/mol) .
Advanced Research Questions
Q. How do electronic effects of substituents (bromo, isopropoxy, methoxy) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The bromo group acts as a leaving site in Suzuki-Miyaura or Ullmann couplings, while methoxy/isopropoxy groups donate electron density via resonance, activating the aromatic ring toward electrophilic substitution. Steric hindrance from isopropoxy may slow reactions; optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and polar solvents (DMF, THF) at 80–100°C .
- DFT calculations (e.g., Gaussian software) can model substituent effects on charge distribution and reaction barriers .
Q. What strategies resolve contradictions in reported spectral data for halogenated benzaldehyde derivatives like this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves ambiguities in structure by confirming bond lengths and angles. For example, crystallographic data for 5-Bromo-2-hydroxybenzaldehyde derivatives show Br–C distances of ~1.89 Å .
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded spectra. HSQC correlates ¹H-¹³C couplings for methoxy (δ 55–60 ppm) and isopropoxy (δ 20–25 ppm, CH₃) carbons .
Q. How can researchers optimize multi-step syntheses involving this compound to minimize side reactions?
- Methodological Answer :
- Stepwise Protection/Deprotection : Use temporary protecting groups (e.g., MOM or TBS) for sensitive functionalities. For example, protect the aldehyde as an acetal during bromination .
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediates. Adjust stoichiometry (e.g., 1.2 equiv Br₂ for monobromination) to avoid overhalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
